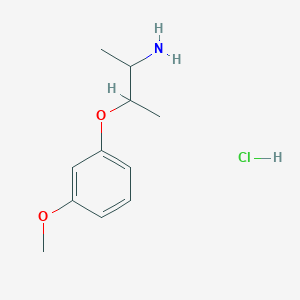![molecular formula C18H15N3O3 B2953633 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide CAS No. 2034413-70-0](/img/structure/B2953633.png)
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide is an intriguing chemical structure characterized by its furo[2,3-c]pyridine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide typically involves multi-step processes:
Step 1: Preparation of the Furo[2,3-c]pyridine Core
The initial step includes the synthesis of the furo[2,3-c]pyridine core through cyclization reactions involving appropriate starting materials.
Conditions: Cyclization often requires the use of acidic or basic catalysts and specific solvents to facilitate the formation of the furo[2,3-c]pyridine ring.
Step 2: Functionalization of the Furo[2,3-c]pyridine Core
Subsequent functionalization steps introduce the oxo group at position 7 and other necessary substituents.
Conditions: Functionalization might involve reagents like oxidizing agents and protective groups to achieve selective modification.
Step 3: Coupling with Indole-3-carboxamide
The final step involves coupling the functionalized furo[2,3-c]pyridine core with 1H-indole-3-carboxamide.
Conditions: This step might require coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of suitable solvents.
Industrial Production Methods
Large-scale production often follows the optimized synthetic route with attention to cost-efficiency and yield maximization.
Techniques like continuous flow synthesis and process intensification can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at specific positions, potentially altering its pharmacological properties.
Reduction: Reduction reactions might be used to modulate the functional groups within the molecule.
Substitution: Substitution reactions involving nucleophiles or electrophiles can lead to structural analogs with diverse properties.
Common Reagents and Conditions
Oxidation Agents: KMnO₄, CrO₃
Reduction Agents: NaBH₄, LiAlH₄
Substitution Reagents: Alkyl halides, aryl halides
Major Products
Oxidation and reduction products, depending on the specific functional groups targeted.
Substitution products with modified side chains or heterocyclic structures.
Scientific Research Applications
The compound's applications span multiple scientific domains:
Chemistry: Utilized as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: Potential use in studying biological pathways and as a probe for understanding protein-ligand interactions.
Medicine: Exploration as a candidate for drug development due to its unique structural features, possibly targeting specific enzymes or receptors.
Industry: Possible applications in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The compound's mechanism of action is influenced by its interaction with molecular targets such as proteins or enzymes. The presence of the furo[2,3-c]pyridine and indole moieties may allow it to bind to specific active sites, modulating biological pathways. This binding can result in either the activation or inhibition of the target, leading to downstream effects relevant to its intended use.
Comparison with Similar Compounds
Unique Features
The presence of both furo[2,3-c]pyridine and indole moieties in a single molecule is relatively unique.
Structural complexity offers multiple points for chemical modification and functionalization.
Similar Compounds
Compounds with similar furo[2,3-c]pyridine cores but differing in side chains or other heterocyclic components.
Indole derivatives with different linking groups or additional functional groups.
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide stands out due to its intricate structure and potential versatility, making it a valuable subject for continued research and application exploration.
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17(14-11-20-15-4-2-1-3-13(14)15)19-7-9-21-8-5-12-6-10-24-16(12)18(21)23/h1-6,8,10-11,20H,7,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMOXQFQTQXINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
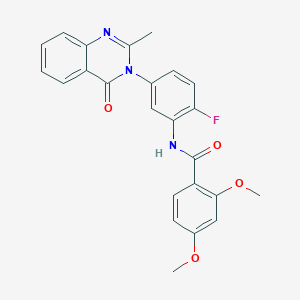
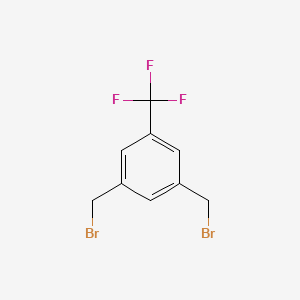
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane](/img/structure/B2953553.png)
![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/new.no-structure.jpg)
![N-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2953559.png)
![5-naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2953560.png)
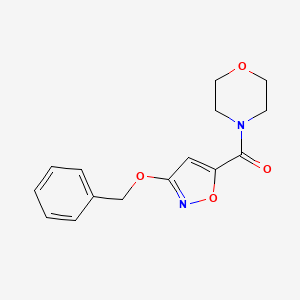

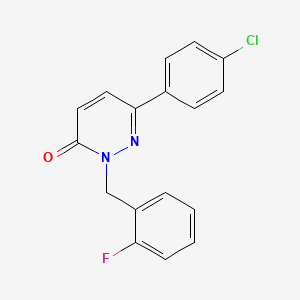
![phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate](/img/structure/B2953565.png)
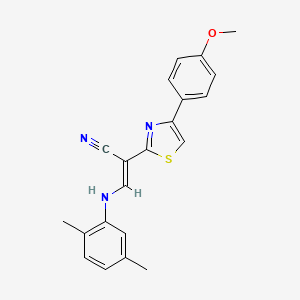
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-acetamido-1,3-thiazole-4-carboxylate](/img/structure/B2953570.png)
